molecular formula C12H9ClN4 B8557295 6-chloro-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine

6-chloro-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine

Cat. No. B8557295
M. Wt: 244.68 g/mol
InChI Key: ACSYKUPGCXYRRO-UHFFFAOYSA-N
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Patent
US08435980B2

Procedure details

A mixture of Example 91a (186.0 mg, 0.436 mmol) and HCl (0.20 mL, 6.6 mmol) in ethanol (6 mL) was heated at 95° C. for 3 hours and cooled. Half of the solvent was evaporated; the resulting suspension was filtered and washed with EtOH. The solids were stirred in saturated NaHCO3 for 30 minutes, filtered, washed with water, and oven-dried to give 72.2 mg of the title compound. 1H NMR (300 MHz, DMSO-d6) ppm 6.30 (s, 2H), 6.85 (s, 1H), 6.91 (s, 1H), 7.15 (m, 1H), 8.12 (s, 1H), 8.21-8.36 (m, 2H), 12.15 (s, brd, 1H). MS (ESI+) m/z 244.8 (M+H)+.
Name
mixture
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C)[CH:5]=[C:4]([C:12]2[C:20]3[C:15](=[N:16][CH:17]=[CH:18][CH:19]=3)[N:14](S(C3C=CC=CC=3)(=O)=O)[CH:13]=2)[CH:3]=1.Cl>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:12]2[C:20]3[C:15](=[N:16][CH:17]=[CH:18][CH:19]=3)[NH:14][CH:13]=2)[CH:3]=1

Inputs

Step One
Name
mixture
Quantity
186 mg
Type
reactant
Smiles
ClC1=CC(=CC(=N1)NC(C)=O)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solids were stirred in saturated NaHCO3 for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Half of the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
washed with EtOH
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
oven-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)N)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 72.2 mg
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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